molecular formula C7H5BrCl2O B13921715 (2-Bromo-4,5-dichlorophenyl)methanol

(2-Bromo-4,5-dichlorophenyl)methanol

Cat. No.: B13921715
M. Wt: 255.92 g/mol
InChI Key: MJONHYYHYTYJQZ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative featuring a bromine atom at position 2 and chlorine atoms at positions 4 and 5 on the aromatic ring. For instance, the presence of electron-withdrawing chlorine substituents likely enhances the acidity of the hydroxyl group compared to methoxy-substituted analogs, influencing its solubility and reactivity in nucleophilic or oxidative reactions .

Properties

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

(2-bromo-4,5-dichlorophenyl)methanol

InChI

InChI=1S/C7H5BrCl2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2

InChI Key

MJONHYYHYTYJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dichlorophenyl)methanol typically involves the bromination and chlorination of phenylmethanol derivatives. One common method is the bromination of 4,5-dichlorophenylmethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of (2-Bromo-4,5-dichlorophenyl)methanol may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dichlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding phenylmethanol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-bromo-4,5-dichlorobenzaldehyde or 2-bromo-4,5-dichlorobenzoic acid.

    Reduction: Formation of 4,5-dichlorophenylmethanol or phenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4,5-dichlorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing halogenated compounds with enhanced pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dichlorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen vs. Methoxy Substituents

The substitution pattern significantly impacts physical properties. For example:

  • (2-Bromo-4,5-dimethoxyphenyl)methanol (C₉H₁₁BrO₃, MW 247.09): Melting point: 95–100 °C Boiling point: ~326.7 °C (predicted) Solubility: Slightly soluble in chloroform and methanol .
  • (2-Bromo-4,5-dichlorophenyl)methanol (inferred properties): Expected higher melting/boiling points due to stronger intermolecular forces (Cl vs. OMe).

Reactivity and Stability

  • Methoxy groups (electron-donating): Stabilize the aromatic ring, reducing electrophilic substitution reactivity. The hydroxyl group in dimethoxy analogs is less acidic (pKa ~13.77) .
  • Chlorine substituents (electron-withdrawing): Increase hydroxyl acidity, making the alcohol more reactive in esterification or oxidation. Stability under acidic/basic conditions may also differ .

Toxicity and Bioactivity

  • (2-Bromo-4,5-dimethoxyphenyl)methanol derivatives are intermediates in acetylcholinesterase inhibitors for Alzheimer’s disease .

Environmental Impact

  • Methoxy-substituted compounds show moderate persistence (e.g., 2-bromo-4'-methoxyacetophenone has log Kow = 2.1 ).
  • Dichloro analogs may exhibit greater soil mobility and persistence, requiring stringent handling (similar to (2-Amino-3,5-dibromophenyl)methanol precautions in ).

Data Tables

Table 1: Comparative Properties of Halogenated Benzyl Alcohols

Compound Substituents Melting Point (°C) log Kow (Predicted) Key Applications
(2-Bromo-4,5-dimethoxyphenyl)methanol Br, 2; OMe, 4,5 95–100 ~2.5 Pharmaceutical synthesis
(2-Bromo-4,5-dichlorophenyl)methanol Br, 2; Cl, 4,5 N/A (Inferred >100) >3.0 Synthetic intermediates
2-Bromo-4'-methoxyacetophenone Br, 2; OMe, 4'; COCH₃ N/A 2.1 Chemical synthesis

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